molecular formula C9H15ClO B8734752 1-Methyl-cycloheptanecarbonyl chloride CAS No. 35664-99-4

1-Methyl-cycloheptanecarbonyl chloride

Cat. No. B8734752
CAS RN: 35664-99-4
M. Wt: 174.67 g/mol
InChI Key: QJSNONFWMQBJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08008298B2

Procedure details

A solution of 1-methyl-cycloheptanecarboxylic acid (156 mg, 0.998 mmol) (Journal of Organic Chemistry (1982), 47(17), 3242-7) in thionyl chloride (5 ml) was stirred at room temperature for 2 days and then concentrated on high vacuum giving 174 mg (99%) of 1-methyl-cycloheptanecarbonyl chloride as a yellow oil.
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:9]([OH:11])=O)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.S(Cl)([Cl:14])=O>>[CH3:1][C:2]1([C:9]([Cl:14])=[O:11])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
156 mg
Type
reactant
Smiles
CC1(CCCCCC1)C(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated on high vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1(CCCCCC1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 174 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.